4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
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Overview
Description
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multiple steps. One common method starts with the chlorination of a carbonyl compound using phosphorus oxychloride to form a dichloro pyrimidine ring. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group .
Industrial Production Methods
In an industrial setting, the synthesis may involve the use of microwave-assisted techniques to enhance reaction rates and yields. For example, the chlorination step can be optimized using microwave irradiation, which significantly reduces reaction times and improves overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions are often more complex heterocyclic compounds that can serve as intermediates in the synthesis of pharmaceuticals .
Scientific Research Applications
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the development of kinase inhibitors, which are crucial in studying cell signaling pathways.
Medicine: This compound is a key intermediate in the synthesis of drugs targeting cancer and inflammatory diseases
Industry: It is employed in the production of pharmaceutical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its role as a kinase inhibitor. It interferes with the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the same core structure but lacks the aldehyde group.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with a methyl group instead of the aldehyde
Uniqueness
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to the presence of both the chloro and aldehyde functional groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C9H8ClN3O |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-2,7-dimethylpyrrolo[2,3-d]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3O/c1-5-11-8(10)7-6(4-14)3-13(2)9(7)12-5/h3-4H,1-2H3 |
InChI Key |
SBPCXMHSGPIYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CN2C)C=O)C(=N1)Cl |
Origin of Product |
United States |
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